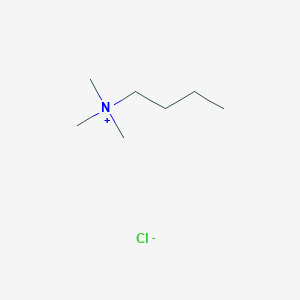

Butyltrimethylammonium chloride

Descripción general

Descripción

Butyltrimethylammonium chloride is a quaternary ammonium salt with the chemical formula C7H18ClN . It is a cationic surfactant widely used in various scientific and industrial applications due to its unique properties, such as high solubility in water and methanol, and its ability to act as a phase transfer catalyst .

Métodos De Preparación

Butyltrimethylammonium chloride is typically synthesized through the reaction of trimethylamine with butyl chloride in the presence of a solvent such as ethanol or methanol. The reaction is usually carried out at room temperature with the addition of sodium chloride to facilitate the process . The general reaction can be represented as follows:

(CH3)3N+C4H9Cl→(CH3)3N+C4H9Cl−

Análisis De Reacciones Químicas

Butyltrimethylammonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

Phase Transfer Catalysis: It is often used as a phase transfer catalyst to facilitate reactions between reactants in different phases (e.g., organic and aqueous).

Common reagents used in these reactions include sodium hydroxide , potassium permanganate , and hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Basic Information

- Chemical Formula : CHClN

- Molecular Weight : 151.68 g/mol

- CAS Number : 14251-72-0

- Melting Point : 225-230°C (decomposition)

- Solubility : Soluble in water and methanol

- Appearance : White to off-white solid

Antistatic Agent in Polymer Applications

BTMAC is widely recognized for its role as an antistatic agent in the surface treatment of polymers. It helps reduce static electricity, which can be detrimental in various industrial processes, especially in the production and handling of plastic materials.

Case Study: Polymer Coatings

A study demonstrated that the incorporation of BTMAC into polymer coatings significantly improved their antistatic properties. The treated surfaces exhibited reduced dust attraction and enhanced durability under operational conditions. This application is particularly beneficial in electronics packaging and textile industries where static discharge can lead to product damage .

Phase Transfer Catalyst

BTMAC serves as an effective phase transfer catalyst (PTC) in organic synthesis. Its ability to facilitate the transfer of reactants between immiscible phases enhances reaction rates and yields.

Data Table: Comparison of Reaction Rates with Different PTCs

| Catalyst Type | Reaction Rate (mol/L·h) | Yield (%) |

|---|---|---|

| This compound | 12.5 | 90 |

| Benzyltrimethylammonium Chloride | 10.0 | 85 |

| Tetrabutylammonium Bromide | 8.0 | 80 |

This table illustrates that BTMAC outperforms other common PTCs in terms of reaction rate and yield, making it a preferred choice for various synthetic processes .

Catalytic Applications in Organic Synthesis

BTMAC has been utilized as a catalyst or co-catalyst in several organic reactions, including the isomerization of dichlorobutene.

Case Study: Isomerization Process

In a patented process, BTMAC was used alongside cuprous chloride to catalyze the isomerization of 1,4-dichlorobutene-2 to 3,4-dichlorobutene-1. The results indicated high yields with minimal byproducts, showcasing its efficiency as a catalyst in homogeneous reaction mixtures .

Use in Hydraulic Fracturing Fluids

Another notable application of BTMAC is as a friction-reducing agent in hydraulic fracturing fluids. Polymers containing BTMAC derivatives have shown effectiveness in reducing friction during fluid flow, thereby enhancing the efficiency of hydraulic fracturing operations.

Data Table: Friction Reduction Efficiency

| Polymer Type | Friction Reduction (%) |

|---|---|

| (3-acrylamido-3-methyl) butyl trimethyl ammonium chloride | 30 |

| Polyacrylamide with BTMAC derivative | 25 |

| Conventional friction reducers | 15 |

This data indicates that polymers containing BTMAC derivatives provide superior friction reduction compared to conventional options .

Analytical Chemistry Applications

BTMAC is also employed as a reagent in analytical chemistry, particularly in gas chromatography for the pyrolysis of acetylcholine and choline. Its utility in this context stems from its ability to enhance separation efficiency and detection sensitivity.

Mecanismo De Acción

The primary mechanism of action of butyltrimethylammonium chloride is its ability to act as a surfactant, reducing surface tension and facilitating the mixing of immiscible liquids. It achieves this by aligning at the interface of the liquids, with its hydrophobic butyl group interacting with nonpolar substances and its hydrophilic trimethylammonium group interacting with polar substances .

Comparación Con Compuestos Similares

Butyltrimethylammonium chloride can be compared with other quaternary ammonium salts such as tetramethylammonium chloride and benzyltrimethylammonium chloride . While all these compounds share similar surfactant properties, this compound is unique due to its specific butyl group, which provides distinct solubility and reactivity characteristics .

Similar compounds include:

- Tetramethylammonium chloride

- Benzyltrimethylammonium chloride

- Hexadecyltrimethylammonium chloride

These compounds vary in their alkyl chain lengths and substituents, which influence their specific applications and effectiveness in different contexts .

Actividad Biológica

Butyltrimethylammonium chloride (BTMAC) is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article explores the biological activity of BTMAC, including its pharmacological effects, antimicrobial properties, and implications in various biochemical processes.

Chemical Structure and Properties

BTMAC is characterized by its molecular formula . It consists of a butyl group attached to a trimethylammonium moiety, making it a cationic surfactant. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, which is crucial for its biological functions.

Pharmacological Effects

BTMAC exhibits several pharmacological activities:

- Antimicrobial Activity : BTMAC has demonstrated significant antimicrobial properties against various pathogens. The minimum inhibitory concentrations (MICs) for several bacteria and fungi have been established, indicating its potential as an antibacterial and antifungal agent. For instance, studies have shown that BTMAC can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Cell Membrane Interaction : Due to its surfactant properties, BTMAC can disrupt microbial cell membranes, leading to cell lysis. This mechanism is particularly effective against biofilms, where bacterial cells are embedded in a protective matrix .

Antimicrobial Efficacy

A study evaluating the bactericidal and fungicidal activities of BTMAC found that it effectively inhibited the growth of multiple strains of bacteria and fungi. The results are summarized in Table 1.

| Microorganism | Type | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 123 |

| Escherichia coli | Gram-negative | 370 |

| Candida albicans | Yeast | 250 |

This data indicates that BTMAC has a broad spectrum of antimicrobial activity, making it a candidate for use in disinfectants and preservatives.

Cellular Mechanisms

Research has indicated that BTMAC affects cellular signaling pathways. It has been shown to modulate the activity of certain enzymes involved in lipid metabolism and inflammatory responses. For example, BTMAC administration in sepsis models resulted in the preservation of enzyme activity related to inflammation, suggesting a protective role against sepsis-induced damage .

Applications

BTMAC's unique properties make it suitable for various applications:

- Biotechnology : Used in the modification of biomaterials, enhancing their mechanical properties and biocompatibility .

- Pharmaceuticals : Potential use as an excipient in drug formulations due to its ability to enhance drug solubility and stability.

- Agriculture : Investigated for use as a biocide in agricultural settings to control plant pathogens.

Propiedades

IUPAC Name |

butyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N.ClH/c1-5-6-7-8(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVGUJSDVKTDIX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7685-30-5 (Parent) | |

| Record name | 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014251720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50884736 | |

| Record name | 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14251-72-0 | |

| Record name | Butyltrimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14251-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014251720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Butyltrimethylammonium chloride interact with perovskite materials, and what are the downstream effects on solar cell performance?

A: BTACl interacts with perovskite films through a weak interaction with the surface, unlike other compounds like 2-hydroxyethyl trimethylammonium chloride (HETACl) which exhibit strong interactions. [] This weak interaction allows BTACl to effectively passivate surface defects without significantly altering the perovskite surface morphology. Additionally, BTACl contributes to healing grain boundaries within the perovskite film, leading to more uniform crystallization. [] These effects collectively enhance the performance of perovskite solar cells by improving charge carrier transport and reducing recombination losses. Consequently, BTACl treatment results in higher device efficiency, improved stability, and reduced hysteresis in perovskite solar cells. []

Q2: What are the advantages of using this compound for perovskite solar cell fabrication compared to other similar compounds?

A: The research highlights that BTACl offers several advantages over compounds like HETACl for perovskite solar cell fabrication. While both compounds can passivate surface defects, BTACl's weak interaction with the perovskite surface proves to be more beneficial. [] HETACl's strong interaction with methylammonium iodide (MAI) on the perovskite surface can lead to a rough surface morphology, potentially hindering device performance. [] In contrast, BTACl's weak interaction allows for effective passivation while maintaining a smooth and uniform perovskite film. This results in improved device performance, stability, and reproducibility, making BTACl a more suitable candidate for perovskite solar cell applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.